2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a combination of indene and sulfonamide moieties
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets that results in a wide range of changes in cellular function.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound likely has diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, have been found to interact with multiple receptors and play a role in various biochemical reactions . These interactions can influence a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Cellular Effects
Indole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indene derivative with a sulfonyl chloride in the presence of a base.
Coupling with Phenoxyacetamide: The final step involves coupling the sulfonamide-indene intermediate with phenoxyacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or phenoxyacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amines or alcohols.
Scientific Research Applications
2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential as a drug or a biochemical tool.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds like 1H-indene and its derivatives share the indene moiety.
Sulfonamides: Compounds such as sulfanilamide and its derivatives have similar sulfonamide groups.
Uniqueness
2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide is unique due to the combination of the indene and sulfonamide moieties, which may confer distinct biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2-[4-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-19(10-14-4-2-3-5-15(14)11-19)13-21-27(23,24)17-8-6-16(7-9-17)26-12-18(20)22/h2-9,21H,10-13H2,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBBGUNQKFDLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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